(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate
Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is a chemical compound with the molecular formula C12H11ClNO2S and a molecular weight of 268.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a thiazole ring and a benzoate ester, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate typically involves the reaction of 2-chloro-1,3-thiazole with 2-methylbenzoic acid under specific conditions. One common method includes the use of a chlorinating agent to facilitate the reaction . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylbenzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is unique due to the presence of the 2-methyl group on the benzoate ester, which can influence its reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8-4-2-3-5-10(8)11(15)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGAMGRPRXLUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324646 | |
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672949-83-6 | |
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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